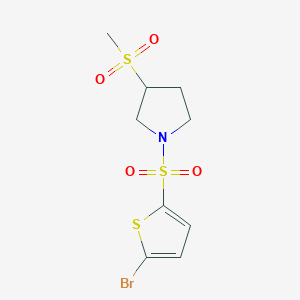

1-((5-Bromothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Description

Contextual Positioning within Sulfonyl Pyrrolidine Derivatives

Sulfonyl pyrrolidines constitute a critical subclass of nitrogen-containing heterocycles, characterized by the presence of sulfonyl groups directly attached to the pyrrolidine ring. These compounds are distinguished by their ability to engage in diverse non-covalent interactions, including hydrogen bonding and π-stacking, which are pivotal for molecular recognition in biological systems. The dual sulfonyl groups in 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine enhance its electrophilicity and solubility in polar solvents, traits that are advantageous for synthetic modifications.

Compared to monosubstituted analogs, such as 1-(cyclopropylsulfonyl)-3-(methylsulfonyl)pyrrolidine, the bromothiophene substituent in this compound introduces steric bulk and electron-withdrawing effects. This structural variation aligns with trends in medicinal chemistry, where halogenated aromatic systems are often employed to improve metabolic stability and target affinity. The bromine atom at the 5-position of the thiophene ring further enables cross-coupling reactions, positioning the molecule as a versatile intermediate for generating libraries of derivatives.

Molecular Architecture and Stereochemical Considerations

The molecular formula of this compound is C$$9$$H$${13}$$BrN$$2$$O$$4$$S$$_3$$ , with a calculated molecular weight of 405.31 g/mol (derived from atomic masses: C=12.01, H=1.01, Br=79.90, N=14.01, O=16.00, S=32.07). The structure features a pyrrolidine ring (five-membered saturated nitrogen heterocycle) substituted at the 1- and 3-positions with sulfonyl groups. The 1-position is occupied by a 5-bromothiophene-2-sulfonyl moiety, while the 3-position contains a methylsulfonyl group.

Key stereochemical aspects include:

- Chirality : The pyrrolidine ring introduces a stereogenic center at the 3-position due to the methylsulfonyl substituent. Computational modeling suggests that the (R)-enantiomer may exhibit enhanced binding to enzymatic targets compared to the (S)-form, as observed in related pyrrolidine sulfonamides.

- Conformational Rigidity : The sulfonyl groups impose torsional constraints on the pyrrolidine ring, favoring a twist conformation that minimizes steric clash between the bromothiophene and methylsulfonyl groups.

Structural Comparison with Analogues

Significance in Heterocyclic Chemistry Research

The compound’s design reflects three key principles in modern heterocyclic chemistry:

- Modularity : The bromothiophene and sulfonyl groups serve as synthetic handles for further functionalization. For example, Suzuki-Miyaura coupling could replace bromine with aryl or heteroaryl groups.

- Electronic Tuning : The electron-deficient thiophene ring and electron-withdrawing sulfonyl groups create a polarized scaffold, facilitating interactions with nucleophilic residues in biological targets.

- Stereochemical Diversity : The presence of chiral centers enables exploration of structure-activity relationships (SAR) in enantioselective catalysis or drug discovery.

Recent studies highlight the role of similar pyrrolidine sulfonamides as inhibitors of enzymes like dipeptidyl peptidase-IV (DPP-IV) and N-acylethanolamine acid amidase (NAAA), underscoring the therapeutic potential of this structural class.

Historical Development of Sulfonyl Pyrrolidine Research

The synthesis of sulfonyl pyrrolidines dates to the late 20th century, with early work focused on their utility as intermediates in peptidomimetics. A landmark advancement was the 1997 patent (JP4759762B2), which disclosed N-(sulfonyl)pyrrolidine derivatives as modulators of multidrug resistance in cancer cells. This innovation demonstrated that sulfonyl groups could enhance membrane permeability and efflux pump inhibition.

Subsequent decades saw diversification into asymmetric synthesis methods, enabling the production of enantiopure sulfonyl pyrrolidines. For instance, the Sharpless epoxidation and Jacobsen hydrolytic kinetic resolution have been adapted to install chiral centers in pyrrolidine systems. The compound this compound exemplifies modern trends in leveraging halogenated heteroaromatics to achieve spatially defined molecular architectures.

Properties

IUPAC Name |

1-(5-bromothiophen-2-yl)sulfonyl-3-methylsulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO4S3/c1-17(12,13)7-4-5-11(6-7)18(14,15)9-3-2-8(10)16-9/h2-3,7H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDXXTGAGLZHCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves multi-step organic reactions. One common method starts with the bromination of thiophene to obtain 5-bromothiophene. This intermediate is then subjected to sulfonylation using sulfonyl chlorides under basic conditions to introduce the sulfonyl groups. The final step involves the cyclization of the sulfonylated intermediate with pyrrolidine under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiophene ring can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction: The sulfonyl groups can participate in redox reactions, altering the oxidation state of the sulfur atoms.

Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

The compound has been investigated for various biological activities, including:

- Antibacterial Activity : Compounds with similar structures have demonstrated significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

- Enzyme Inhibition : The sulfonamide functional group exhibits strong inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have shown IC50 values indicating effective inhibition, suggesting potential applications in treating neurodegenerative diseases and urinary tract infections.

- Antitumor Activity : Preliminary evaluations indicate that derivatives of this compound may possess antitumor properties, inhibiting cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) studies have highlighted the importance of substituents on the pyrrolidine ring in enhancing antitumor efficacy.

- Antifungal Activity : Similar compounds have shown promise against pathogenic fungi, indicating a broader spectrum of therapeutic applications.

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial activity of synthesized compounds bearing the piperazine moiety, those with the bromothiophene substitution exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. Structural modifications significantly influenced antibacterial potency, highlighting the importance of the bromothiophene moiety in enhancing efficacy.

Case Study 2: Enzyme Inhibition Assays

A series of enzyme inhibition assays assessed the effectiveness of compounds similar to 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine. Results indicated that compounds with a sulfonamide group demonstrated high affinity for AChE, achieving IC50 values below 10 µM, showcasing their potential as therapeutic agents for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromothiophene moiety may also contribute to binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfonyl-substituted pyrrolidines, which are explored for their pharmacological and synthetic utility. Below is a comparative analysis with structurally related derivatives:

Table 1: Key Structural and Physicochemical Comparisons

Structural and Functional Insights

Dual Sulfonyl vs. Single Sulfonyl Groups: The target compound’s dual sulfonyl groups likely enhance its binding affinity to enzymes (e.g., proteases or kinases) compared to single-sulfonyl analogs like 1-[(5-bromo-2-methoxyphenyl)sulfonyl]pyrrolidine . Sulfonyl groups are known to act as hydrogen bond acceptors, critical for target engagement .

Aromatic Substituent Effects: The 5-bromothiophene moiety in the target compound introduces greater lipophilicity compared to phenyl or pyridinyl groups in analogs (e.g., ’s oxadiazole derivatives). This may improve membrane permeability but reduce aqueous solubility .

Palladium-catalyzed reactions are also plausible for introducing bromothiophene .

Dual sulfonyl groups may enable dual binding modes or allosteric modulation .

Biological Activity

1-((5-Bromothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 384.25 g/mol. The compound features a pyrrolidine ring, which is substituted with both a bromothiophene and sulfonyl groups, contributing to its unique chemical properties.

Synthesis

The synthesis typically involves several steps:

- Bromination of thiophene to obtain 5-bromothiophene.

- Sulfonylation to introduce the sulfonyl group.

- Formation of the pyrrolidine ring through cyclization reactions involving appropriate precursors.

These steps can be optimized for yield and purity using various organic chemistry techniques.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine exhibit significant anticancer properties. For instance, compounds bearing similar structural motifs have shown effectiveness against various cancer cell lines, including A549 (lung adenocarcinoma) and MDA-MB-231 (breast cancer) cells.

- Case Study : A compound structurally related to this compound displayed cytotoxic effects with an IC50 value significantly lower than that of standard chemotherapeutics like cisplatin . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant strains of Staphylococcus aureus and other pathogens.

- Research Findings : In vitro assays indicated that the compound exhibited notable activity against resistant strains, suggesting its potential as a lead compound for developing new antibiotics . The presence of the bromothiophene moiety is believed to enhance membrane permeability, facilitating greater antimicrobial efficacy.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Key observations include:

- Substituent Effects : The presence of electron-withdrawing groups, such as sulfonyl or halogens (e.g., bromine), significantly enhances anticancer and antimicrobial activities.

- Pyrrolidine Ring Modifications : Alterations in the pyrrolidine structure can lead to variations in potency and selectivity towards cancerous versus non-cancerous cells.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 384.25 g/mol |

| Anticancer Activity (IC50) | < 10 µM against A549 |

| Antimicrobial Activity | Effective against MRSA |

| Key Structural Features | Bromothiophene, Sulfonyl |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-((5-Bromothiophen-2-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via sequential sulfonylation reactions. First, pyrrolidine is sulfonylated at the 1-position using 5-bromothiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane). The 3-position is then sulfonylated with methylsulfonyl chloride. Optimization involves controlling reaction temperature (0–5°C to minimize side reactions), stoichiometric ratios (1.2 equivalents of sulfonylating agents), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Evidence from analogous sulfonylation reactions in bromophenyl derivatives supports this approach .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of techniques is required:

- X-ray crystallography resolves the 3D structure, with SHELXL refinement (monoclinic space group , unit cell parameters ) .

- NMR spectroscopy confirms regiochemistry: -NMR shows distinct pyrrolidine proton splitting (δ 3.2–3.8 ppm for sulfonyl-adjacent CH groups), while -NMR identifies sulfonyl carbons (δ 45–50 ppm) .

- High-resolution mass spectrometry (HRMS) validates molecular weight (calculated 440.3530 for ) .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

- Methodological Answer : Stability studies include:

- Thermal analysis (TGA/DSC) to determine decomposition temperatures.

- Solubility profiling in polar (DMSO, methanol) and non-polar solvents (dichloromethane) to guide storage conditions.

- pH stability assays (e.g., incubation in buffers from pH 2–12) monitored via HPLC to detect degradation products .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., unit cell parameters) between studies be resolved?

- Methodological Answer : Discrepancies may arise from polymorphism or twinning. Validate data by:

- Re-refining raw diffraction data using SHELXL .

- Comparing hydrogen-bonding networks (e.g., C–H···O interactions in the crystal lattice) and torsion angles (e.g., thiophene-pyrrolidine dihedral angles) .

- Performing PXRD to confirm phase purity .

Q. What strategies address regioselectivity challenges during sulfonylation?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:

- Protecting groups (e.g., Boc on pyrrolidine) can block undesired sulfonylation sites.

- Directed ortho-metalation (DoM) using lithium bases to activate specific positions on the thiophene ring .

- Computational modeling (DFT) predicts sulfonyl group orientation, guiding reagent selection .

Q. How can pharmacological activity studies (e.g., receptor binding) be designed for this compound?

- Methodological Answer :

- Molecular docking (AutoDock Vina) predicts interactions with targets like 5-HT receptors, using the crystal structure as a template .

- In vitro assays (e.g., radioligand displacement in HEK293 cells expressing human 5-HT receptors) quantify binding affinity () .

- Metabolic stability is assessed via liver microsome incubations with LC-MS analysis .

Q. What computational methods are suitable for studying reaction mechanisms involving this compound?

- Methodological Answer :

- Density Functional Theory (DFT) calculates transition states for sulfonylation steps (B3LYP/6-311+G(d,p) basis set) .

- Molecular Dynamics (MD) simulates solvent effects on reaction pathways (e.g., acetonitrile vs. toluene) .

- ADMET prediction (SwissADME) evaluates bioavailability and toxicity .

Methodological Notes

- Contradiction Handling : For conflicting data (e.g., crystallographic parameters), cross-validate using multiple software packages (OLEX2, SHELXL) and experimental replicates .

- Advanced Purification : Chiral HPLC (Chiralpak IA column) isolates enantiomers if racemization occurs during synthesis .

- Safety Protocols : Use gloveboxes for air-sensitive steps (e.g., sulfonyl chloride reactions) and store the compound under inert gas to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.